molecular formula C14H12Cl2O5S B1620626 Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate CAS No. 306936-30-1

Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Cat. No.: B1620626
CAS No.: 306936-30-1
M. Wt: 363.2 g/mol
InChI Key: OPEXBUHVPPZMAA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and sulfonylation reactions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-bromophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
  • Ethyl 5-(4-fluorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
  • Ethyl 5-(4-methylphenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Uniqueness

Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and chlorosulfonyl groups makes it particularly reactive and versatile in various chemical reactions.

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-4-chlorosulfonyl-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O5S/c1-3-20-14(17)11-8(2)21-12(13(11)22(16,18)19)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEXBUHVPPZMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371328
Record name Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-30-1
Record name Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
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